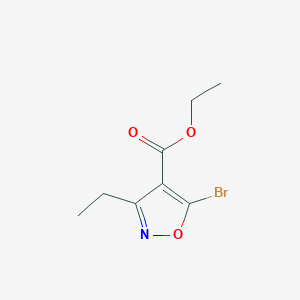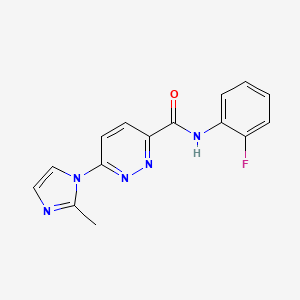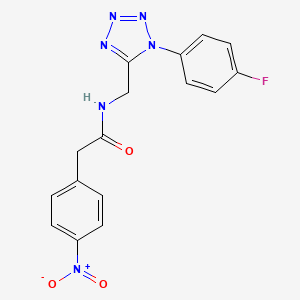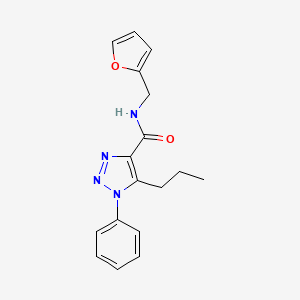![molecular formula C16H32Cl2N2O2 B2697325 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1212391-37-1](/img/structure/B2697325.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,4S)-bicyclo[221]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves a multi-step synthesis. The initial step often includes the formation of the bicyclo[2.2.1]heptane core through a Diels-Alder reaction. Subsequent steps involve the introduction of the methoxy group and the attachment of the piperazine ring. Key reagents include hydrobromic acid for the formation of the bicyclic ring system, followed by the use of methyl iodide for the introduction of the methyl group. Reaction conditions are carefully controlled, with temperatures typically maintained below 100°C to ensure the integrity of the bicyclic system.
Industrial Production Methods
On an industrial scale, the production of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride involves optimized synthetic pathways to maximize yield and purity. Large-scale reactors and continuous flow systems are employed to streamline the synthesis and reduce production costs. The use of automated systems ensures consistent reaction conditions and minimizes human error.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to a carbonyl group under the influence of oxidizing agents like chromium trioxide.
Reduction: The dihydrochloride salt can be reduced to its free base form using reducing agents like sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with agents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing reagents include chromium trioxide and potassium permanganate, typically in aqueous or acetone solutions.
Reduction: Reducing agents such as sodium borohydride are used in aprotic solvents like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions are often carried out in polar solvents such as dimethyl sulfoxide or acetone.
Major Products Formed from These Reactions
The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl compounds from oxidation or various alkylated derivatives from substitution reactions.
Scientific Research Applications
In Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its bicyclic system and piperazine ring are valuable motifs in drug design, making it a popular intermediate in the synthesis of pharmaceuticals.
In Biology
Biologically, this compound exhibits interesting pharmacological properties. It has been studied for its potential use as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
In Medicine
Medically, this compound shows promise in the development of new therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a potential candidate for the treatment of various diseases.
In Industry
Industrial applications include its use as a precursor in the synthesis of polymers and as an additive in materials science. Its stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The bicyclic system and piperazine ring facilitate binding to these targets, modulating their activity. In metabolic pathways, it can act as an enzyme inhibitor, blocking the activity of specific enzymes and thereby affecting the overall pathway.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures and piperazine derivatives, such as:
1-(Bicyclo[2.2.1]heptan-2-ylmethoxy)-2-propanol
4-Methylpiperazin-1-yl derivatives
Uniqueness
What sets 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride apart is its unique combination of the bicyclic ring system and the piperazine moiety. This dual-feature structure imparts distinctive chemical and biological properties, making it a versatile compound for research and industrial applications.
What else would you like to know?
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2.2ClH/c1-17-4-6-18(7-5-17)10-16(19)12-20-11-15-9-13-2-3-14(15)8-13;;/h13-16,19H,2-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOSNVVBYWOHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COCC2CC3CCC2C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-difluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2697244.png)
![3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2697248.png)

![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)
![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)


![6-[(5-bromothiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)
![1-(2-Fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2697258.png)
![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2697259.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2697260.png)
![N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B2697261.png)

![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)
